Ammoniummethylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammoniummethylphosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond. This compound is part of the broader class of phosphonates, which are known for their resistance to biochemical, thermal, and photochemical decomposition . Phosphonates have gained significant attention due to their involvement in various biological and environmental processes .
Preparation Methods
The synthesis of ammoniummethylphosphonate typically involves the reaction of methylphosphonic acid with ammonia. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Industrial production methods may vary, but they generally follow similar principles of dealkylation and condensation reactions.
Chemical Reactions Analysis
Ammoniummethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine compounds.
Substitution: It can undergo substitution reactions where the ammonium group is replaced by other functional groups. Common reagents used in these reactions include acyl chlorides, bromotrimethylsilane, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ammoniummethylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Mechanism of Action
The mechanism of action of ammoniummethylphosphonate involves its interaction with specific molecular targets and pathways. The compound’s stable C—P bond allows it to resist degradation, making it effective in various applications. In biological systems, it can inhibit certain enzymes and disrupt metabolic pathways, leading to its antibacterial and antifungal properties .
Comparison with Similar Compounds
Ammoniummethylphosphonate can be compared with other similar compounds, such as:
Ciliatine (2-aminoethylphosphonic acid): Another phosphonate with a stable C—P bond, known for its role in biological systems.
Phosphinic acids: These compounds also contain phosphorus and exhibit similar chemical properties.
Phosphonates: A broader class of compounds that share the stable C—P bond and are used in various applications. This compound is unique due to its specific ammonium and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
CH7NO3P+ |
---|---|
Molecular Weight |
112.05 g/mol |
IUPAC Name |
azanium;methoxy-oxido-oxophosphanium |
InChI |
InChI=1S/CH3O3P.H3N/c1-4-5(2)3;/h1H3;1H3/p+1 |
InChI Key |
GHIKIQYYLCTYBD-UHFFFAOYSA-O |
Canonical SMILES |
CO[P+](=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.